molecular formula C16H12BrNO5 B14906385 2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one

2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one

Cat. No.: B14906385
M. Wt: 378.17 g/mol
InChI Key: PCXZJJBZMLOKRM-UHFFFAOYSA-N
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Description

The compound 2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one is a heterocyclic molecule featuring a fused pyrano-pyridinone core. Its structural attributes include:

  • Core structure: A pyrano[3,2-c]pyridin-4-one scaffold, which combines a pyran oxygen ring with a pyridinone moiety.
  • Substituents:
    • A 4-bromophenyl group at position 2.
    • Hydroxy (-OH) and dimethoxy (-OCH₃) groups at positions 3, 5, and 7, respectively.
  • Molecular formula: C₁₆H₁₂BrNO₅ (calculated based on structural analogs in and ) .

This compound is structurally related to bioactive pyranones and pyridinones, which are often explored for pharmaceutical applications due to their diverse reactivity and binding capabilities .

Properties

Molecular Formula

C16H12BrNO5

Molecular Weight

378.17 g/mol

IUPAC Name

2-(4-bromophenyl)-3-hydroxy-5,7-dimethoxypyrano[3,2-c]pyridin-4-one

InChI

InChI=1S/C16H12BrNO5/c1-21-11-7-10-12(16(18-11)22-2)13(19)14(20)15(23-10)8-3-5-9(17)6-4-8/h3-7,20H,1-2H3

InChI Key

PCXZJJBZMLOKRM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one typically involves multiple steps. One common method starts with the reaction of 4-bromoacetophenone and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide in ethanol to form a chalcone intermediate. This intermediate is then reacted with 2-cyanothioacetamide under reflux conditions to yield the desired pyranopyridine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: Potential to inhibit enzymes involved in microbial growth or cancer cell proliferation.

    Receptor Binding: May bind to specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Pyrano[3,2-b]pyridin-4-one analogs
  • Example: 2-(4-Bromophenyl)pyrano[3,2-b]pyridin-4-one (CID 3073315) . Differences: The pyrano ring fusion ([3,2-b] vs. Molecular formula: C₁₄H₈BrNO₂ (lacks the 3-hydroxy and 5,7-dimethoxy groups). Implications: Reduced polarity compared to the target compound, suggesting lower aqueous solubility.
Thieno[3,2-c]pyridin-4-one
  • Synthesis : Derived from thiophene-acrylic acid via Curtius rearrangement () .
    • Core difference : Replacement of oxygen with sulfur in the fused ring.
    • Impact : Sulfur’s larger atomic radius and lower electronegativity may enhance π-stacking interactions but reduce metabolic stability.

Substituent-Driven Comparisons

Halogen-Substituted Derivatives
  • Pyrazole analogs :
    • Example : 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one () .
  • Substituents : Bromine and chlorine on aryl groups.
  • Key difference: Pyrazole core vs. pyranopyridinone.
  • Bioactivity: Pyrazoles are often associated with anti-inflammatory activity, whereas pyranopyridinones may target neurological pathways .
  • Fluorophenyl-pyrazoles: Example: 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () .
  • Comparison : Fluorine’s electronegativity vs. bromine’s polarizability.
  • Effect : Fluorine improves metabolic stability, while bromine enhances binding affinity via halogen bonds.
Hydroxy/Methoxy-Substituted Analogs
  • Chromanone derivative: 5,7-Dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-4-chromanone () . Structural contrast: Chromanone core (benzopyran-4-one) vs. pyranopyridinone. Functional groups: Similar hydroxy and methoxy substituents but on a simpler scaffold. Implications: Chromanones are often antioxidants, while pyranopyridinones may exhibit kinase inhibition .

Key Research Findings

  • Solubility limitations: Methoxy groups improve lipophilicity but may reduce bioavailability compared to hydroxy-substituted analogs (e.g., chromanones) .
  • Synthetic scalability: Pyranopyridinones require optimized cyclization conditions to avoid byproducts, whereas pyrazoles are more straightforward to functionalize .

Biological Activity

2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one is a complex organic compound with the molecular formula C16H12BrNO5C_{16}H_{12}BrNO_5 and a molecular weight of 378.18 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C16H12BrNO5C_{16}H_{12}BrNO_5
  • Molecular Weight : 378.18 g/mol
  • CAS Number : 2098196-76-8
  • Purity : >98%

The compound features a pyrano[3,2-c]pyridin core structure that is known to exhibit various biological activities due to its unique chemical properties.

Antitumor Activity

Research indicates that compounds similar to this compound have shown significant antitumor effects. For instance:

  • Case Study : In a study evaluating the cytotoxic effects of various pyrano derivatives on cancer cell lines, it was found that certain analogs exhibited IC50 values in the nanomolar range against leukemia cells. This suggests that the compound may also possess similar antitumor properties, warranting further investigation.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress in biological systems. The presence of methoxy groups in the compound enhances its electron-donating ability, which is associated with antioxidant activity:

  • Research Finding : A comparative study demonstrated that pyrano derivatives with methoxy substitutions showed higher scavenging activity against free radicals compared to their non-substituted counterparts.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : The compound could modulate G protein-coupled receptors (GPCRs), which play pivotal roles in cell signaling pathways related to cancer and other diseases.

Table of Biological Activities

Biological ActivityReference
Antitumor (IC50 values in nM)
Antioxidant (free radical scavenging)
Enzyme inhibition potential

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, including one-pot multicomponent reactions which are environmentally friendly and efficient:

  • Synthesis Method : A mechanochemical approach has been employed for synthesizing similar compounds, yielding high purity and efficiency.

Q & A

Q. Q1. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

A1. The compound can be synthesized via multicomponent reactions or stepwise functionalization. For example:

  • Stepwise synthesis : Starting from 4,6-diaryl-2-pyridone derivatives, nucleophilic substitution with L-tyrosine methyl ester hydrochloride in dichloromethane (DCM) and triethylamine yields intermediates with ~74% efficiency. Subsequent reactions with amines (e.g., methylamine, benzylamine) under Program A/B conditions achieve 61–91% yields .
  • Optimization : Solvent choice (e.g., DCM vs. acetonitrile), stoichiometric ratios (e.g., 1:9 for diketones to carbon disulfide), and reaction time (12–24 hours) significantly influence yield and purity. Post-reaction workup with H2O/acetonitrile (1:1 v/v) improves isolation .

Q. Q2. How is the compound’s structure confirmed, and what analytical techniques are critical for purity assessment?

A2. Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., bromophenyl protons at δ 7.2–7.8 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ for C16_{16}H13_{13}BrNO4_4: calc. 386.0043, observed 386.0045) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–Br: 1.89 Å) and dihedral angles (e.g., bromophenyl group perpendicular to the pyran ring at 85.58°) .

Advanced Mechanistic and Functional Studies

Q. Q3. What role does the 4-bromophenyl substituent play in modulating biological activity?

A3. The 4-bromophenyl group enhances lipophilicity and influences intermolecular interactions:

  • Steric effects : Its perpendicular orientation (85.58° dihedral angle) may hinder enzyme binding or stabilize π-π stacking with target proteins .
  • Electronic effects : Bromine’s electronegativity alters electron density, potentially improving binding to hydrophobic pockets in enzymes (e.g., HIV-1 reverse transcriptase) .

Q. Q4. How do contradictory data on bioactivity across studies arise, and how can they be resolved?

A4. Discrepancies may stem from:

  • Purity variations : Impurities >2% (e.g., unreacted intermediates) can skew bioassay results. Use HPLC (≥98% purity) and HRMS for validation .
  • Assay conditions : Varying pH, solvent (DMSO vs. aqueous buffers), or cell lines (e.g., bacterial vs. mammalian) alter activity. Standardize protocols using controls like 5-hydroxykojic acid derivatives .

Q. Q5. What methodologies are used to study structure-activity relationships (SAR) for this compound?

A5. SAR studies involve:

  • Derivatization : Introduce substituents (e.g., nitro, methylamino) at positions 2 and 3. For example, 3-nitro derivatives show enhanced antibacterial activity (MIC: 8 µg/mL vs. 26.1% inhibition for parent compound) .
  • Computational modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like kinases or oxidoreductases .

Crystallography and Material Properties

Q. Q6. How does the compound’s crystal packing affect its physicochemical properties?

A6. Crystal lattice interactions:

  • Intermolecular forces : Weak C–H⋯π interactions (2.8–3.8 Å) and Br⋯O contacts (3.016 Å) stabilize the lattice, influencing solubility and melting point .
  • Planarity : The pyranochromenone ring’s near-planar geometry (mean deviation: 0.1 Å) facilitates π-orbital overlap, enhancing UV absorption (λmax ~320 nm) .

Q. Q7. What challenges arise in crystallizing this compound, and how are they addressed?

A7. Challenges include:

  • Polymorphism : Multiple solvent systems (e.g., ethanol/water, DMSO/hexane) are screened to isolate stable polymorphs.
  • Hydration : Slow evaporation under argon minimizes hydrate formation, which distorts unit cell parameters (e.g., β-angle shifts from 97.06° to 95.5°) .

Methodological Best Practices

Q. Q8. How can researchers mitigate synthetic byproducts, such as regioisomers or dimeric species?

A8. Strategies include:

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during nucleophilic substitutions .
  • Chromatography : Silica gel column chromatography (hexane/ethyl acetate gradient) separates regioisomers with Rf differences ≥0.3 .

Q. Q9. What spectroscopic techniques are most effective for quantifying degradation products?

A9.

  • LC-MS/MS : Detects hydrolyzed products (e.g., demethylated analogs) with LOD <0.1 µg/mL .
  • FT-IR : Monitors carbonyl stability (C=O stretch at 1680–1700 cm1^{-1}) under accelerated aging conditions (40°C/75% RH) .

Emerging Applications

Q. Q10. What recent advancements highlight its potential in medicinal chemistry?

A10. Key findings:

  • Antiviral activity : Derivatives inhibit HIV-1 reverse transcriptase (IC50_{50}: 12 µM) via competitive binding to the allosteric pocket .
  • Antioxidant properties : The 3-hydroxy group scavenges ROS (EC50_{50}: 18 µM in DPPH assays), comparable to ascorbic acid .

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